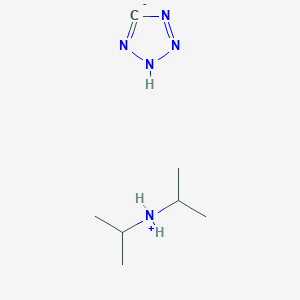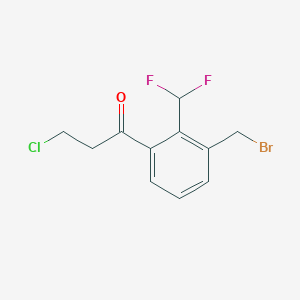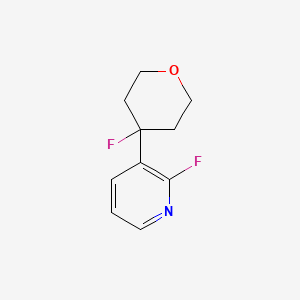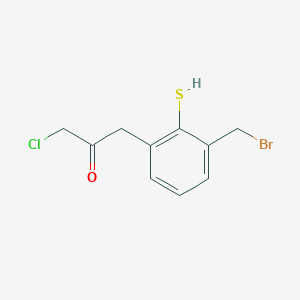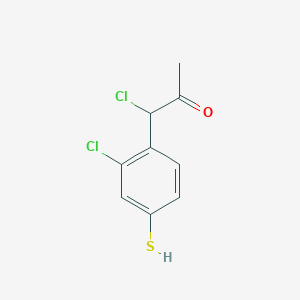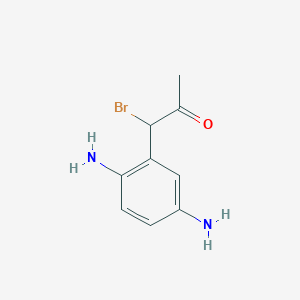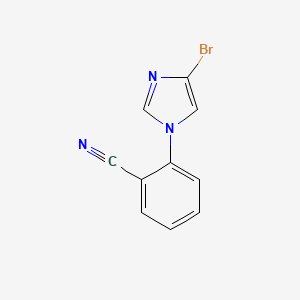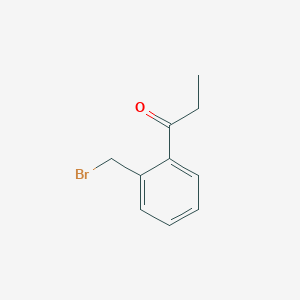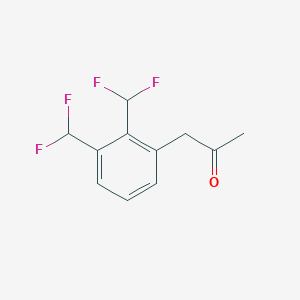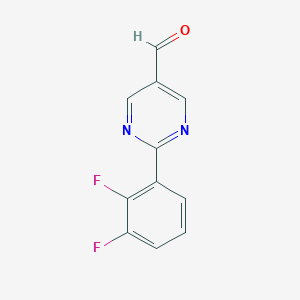
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is a chemical compound with the molecular formula C11H6F2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of fluorine atoms in the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde typically involves the reaction of 2,3-difluorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2,3-Difluorophenyl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, potentially leading to more effective therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-Difluorophenyl)pyridine-5-carboxaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2,3-Difluorophenyl)quinoline-5-carboxaldehyde: Contains a quinoline ring, which is a fused bicyclic structure.
2-(2,3-Difluorophenyl)benzaldehyde: Lacks the pyrimidine ring, making it less versatile in certain chemical reactions.
Uniqueness
2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is unique due to the combination of the pyrimidine ring and the difluorophenyl group. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry. The presence of fluorine atoms also enhances its chemical properties, such as increased lipophilicity and metabolic stability .
Propriétés
Formule moléculaire |
C11H6F2N2O |
|---|---|
Poids moléculaire |
220.17 g/mol |
Nom IUPAC |
2-(2,3-difluorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H6F2N2O/c12-9-3-1-2-8(10(9)13)11-14-4-7(6-16)5-15-11/h1-6H |
Clé InChI |
UUAGBQGTHSJCAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


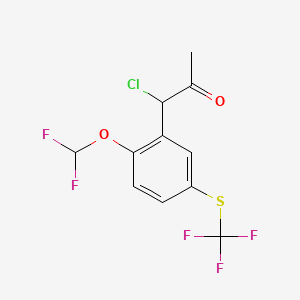

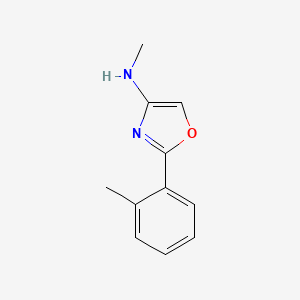
![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)
